1-(Dichloromethyl)-2-nitrobenzene

Vicarious nucleophilic substitution Dichloromethylation Regioselectivity

1-(Dichloromethyl)-2-nitrobenzene (ortho-nitrobenzal chloride) is the mandatory substrate for stereochemically pure trans-2,3-diaryl N-tosylaziridines (100% trans, 62–80% yield), unattainable with the para isomer which gives inseparable cis/trans mixtures. It is the explicitly claimed intermediate in US4203928A for 2-nitrobenzaldehyde production. Its low melting point (27–27.5 °C) enables ambient liquid dispensing in automated synthesis platforms, while LogP 2.63 supports isomer-specific HPLC method development. Insist on the ortho isomer to avoid costly diastereomer resolution and ensure patent compliance.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 3284-77-3
Cat. No. B1618044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dichloromethyl)-2-nitrobenzene
CAS3284-77-3
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H5Cl2NO2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4,7H
InChIKeyIREGSVSQCKFDNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Dichloromethyl)-2-nitrobenzene CAS 3284-77-3: Sourcing and Differentiation Guide for the ortho-Nitrobenzal Chloride Intermediate


1-(Dichloromethyl)-2-nitrobenzene (CAS 3284-77-3), systematically named ortho-nitro(dichloromethyl)benzene or o-nitrobenzal chloride, is a nitroaromatic geminal dichloride of molecular formula C₇H₅Cl₂NO₂ and molecular weight 206.03 g/mol . It belongs to the class of dichloromethyl-substituted nitrobenzenes, which serve as pivotal intermediates for introducing aldehyde functionality via hydrolysis [1]. The compound is a pale yellow low-melting solid (mp 27–27.5 °C) with a boiling point of 321.8 °C at 760 mmHg and density of 1.46 g/cm³ . Unlike its para (CAS 619-78-3) and meta (CAS 619-28-3) positional isomers, the ortho configuration of the nitro and dichloromethyl groups imparts distinct reactivity, regiochemical accessibility, and stereochemical outcomes in downstream transformations, making generic isomeric substitution scientifically unjustifiable for numerous synthetic applications.

Why 1-(Dichloromethyl)-2-nitrobenzene Cannot Be Interchanged with Its para or meta Isomers: Key Differentiation Rationale


Although 1-(dichloromethyl)-2-nitrobenzene shares an identical molecular formula (C₇H₅Cl₂NO₂) and molecular weight with its para (CAS 619-78-3) and meta (CAS 619-28-3) isomers, critical, quantifiable differences in regiochemical accessibility during synthesis, stereochemical outcomes in cycloaddition reactions, physical-state handling properties, and patent-protected downstream utility render simple isomer substitution chemically and commercially indefensible [1]. The ortho isomer is preferentially formed under vicarious nucleophilic substitution (VNS) conditions that simultaneously generate the para isomer, yet the two positional isomers diverge sharply in subsequent reactions—producing either stereochemically pure trans-aziridines (ortho) or cis/trans mixtures (para)—and in their melting points, which directly impact procurement, storage, and formulation workflows [2][3]. The quantitative evidence below establishes exactly where and by how much the ortho isomer differentiates.

1-(Dichloromethyl)-2-nitrobenzene CAS 3284-77-3: Product-Specific Quantitative Differentiation Evidence vs. Closest Analogs


VNS Regioselectivity: Ortho Isomer Formed in 4-Fold Excess over Para from the Same Nitrobenzene Substrate

In the foundational VNS dichloromethylation of nitrobenzene using trichloromethyl carbanion (CHCl₃/t-BuOK in THF-DMF at ca. –70 °C), the ortho-dichloromethylated product 1-(dichloromethyl)-2-nitrobenzene (2a) was isolated in 52% yield, while the para isomer 1-(dichloromethyl)-4-nitrobenzene (3a) was obtained in only 13% yield from the same reaction mixture—a 4:1 ortho-to-para ratio [1]. Higher ortho preference was observed for 1-nitronaphthalene, which gave exclusive ortho substitution. This intrinsic kinetic bias means that sourcing the pure ortho isomer directly avoids the need for costly chromatographic separation of a mixed isomeric product stream, a consideration absent when purchasing the para isomer, which requires a distinct synthetic route (e.g., phosgene treatment of p-nitrobenzaldehyde giving 86% isolated yield with mp 44–46 °C) [2].

Vicarious nucleophilic substitution Dichloromethylation Regioselectivity

Exclusive trans Diastereoselectivity in TDAE Aziridination: ortho Isomer Gives 100% trans vs. para Isomer's cis/trans Mixtures

In the TDAE-mediated synthesis of 2,3-diaryl N-tosylaziridines, the ortho substrate 1-(dichloromethyl)-2-nitrobenzene (substrate 2) produced exclusively trans-aziridines (100% trans diastereoselectivity) across seven different N-tosylimine coupling partners, with isolated yields of 62–80% [1]. In sharp contrast, the para isomer 1-(dichloromethyl)-4-nitrobenzene (substrate 1) gave cis/trans mixtures under identical conditions—for example, 86/14 cis/trans with unsubstituted N-tosylimine (81% yield), and 67/33 cis/trans with 2-methyl N-tosylimine (74% yield) [1]. The mechanistic basis, confirmed by transition-state analysis, is that the ortho-nitro group exerts steric hindrance that enforces a single diastereomeric pathway, whereas the para-nitro group lacks this steric directing effect.

TDAE strategy Aziridine synthesis Diastereoselectivity

Melting Point Differentiation for Ambient-State Handling: Ortho Isomer Is Near-Ambient Solid (27 °C) vs. Para Isomer at 44–46 °C

The ortho isomer 1-(dichloromethyl)-2-nitrobenzene exhibits a melting point of 27–27.5 °C (recrystallized from ethanol) , placing it just below typical ambient laboratory temperatures and enabling handling as either a low-melting solid or a slightly viscous liquid depending on storage conditions. The para isomer 1-(dichloromethyl)-4-nitrobenzene melts substantially higher at 44–46 °C [1]. This 17–19 °C differential is analytically significant: the ortho isomer requires no heating for transfer or dissolution at room temperature, whereas the para isomer must be warmed for liquid-handling workflows. The meta isomer (CAS 619-28-3) has distinct physical properties as well, though limited published mp data preclude quantitative comparison here.

Physical property differentiation Melting point Procurement specification

Patent-Granted Downstream Utility as Direct Precursor to 2-Nitrobenzaldehyde: US4203928A

US Patent US4203928A explicitly claims 1-(dichloromethyl)-2-nitrobenzene as the penultimate intermediate in a process for preparing 2-nitrobenzaldehyde, a valuable intermediate for pharmaceutically active 4-(2-nitrophenyl)-1,4-dihydropyridine derivatives [1]. The patent describes treatment of the alkali metal salt of 2-nitrophenylpyruvic acid with alkali metal hypochlorite to produce the corresponding 2-nitrobenzylidene chloride (i.e., 1-(dichloromethyl)-2-nitrobenzene), which upon hydrolysis yields 2-nitrobenzaldehyde. This establishes a direct, industrially validated synthetic lineage from the ortho-dichloromethyl intermediate to the aldehyde final product—a route not accessible from the para or meta isomers without fundamentally altering the substitution pattern [1]. Additionally, recent flow chemistry advances demonstrate cost-effective gram-scale synthesis of dichloromethylated nitroarene intermediates via VNS, facilitating access to halogenated nitrobenzaldehydes for indigo-based organic semiconductor research [2].

Pharmaceutical intermediate 2-Nitrobenzaldehyde Patent-protected synthesis

Chromatographic Differentiation: LogP 2.63 Enables Isomer-Specific Reverse-Phase HPLC Method Validation on Newcrom R1

1-(Dichloromethyl)-2-nitrobenzene exhibits a chromatographically determined LogP of 2.63 on the SIELC Newcrom R1 reverse-phase column under acetonitrile/water/phosphoric acid mobile phase conditions [1]. A computationally derived LogP of 3.59 has also been reported from PSA-based calculation (PSA = 45.82) [2]. These values enable the development of isomer-specific HPLC methods capable of resolving the ortho isomer from its para and meta counterparts in purity assessment and reaction monitoring—a critical quality-control requirement for procurement specification. The SIELC method is scalable from analytical to preparative separation and is compatible with mass spectrometry when phosphoric acid is replaced with formic acid [1]. While direct comparative LogP data for the para isomer under identical chromatographic conditions are not available from non-excluded sources, the structurally driven retention difference is analytically exploitable.

HPLC separation LogP differentiation Quality control

Optimal Application Scenarios for 1-(Dichloromethyl)-2-nitrobenzene CAS 3284-77-3 Based on Quantified Differentiation Evidence


Stereochemically Defined Aziridine Building Block Synthesis via TDAE Strategy

When preparing 2,3-diaryl N-tosylaziridines for medicinal chemistry programs requiring single-diastereomer intermediates, 1-(dichloromethyl)-2-nitrobenzene is the mandatory substrate choice. Under TDAE conditions (–20 °C, THF, 1 h then rt 2 h), the ortho isomer delivers exclusively trans-aziridines (100% trans) in 62–80% isolated yield across diverse N-tosylimine partners, whereas the para isomer produces inseparable cis/trans mixtures (e.g., 86/14 cis/trans) requiring costly chromatographic diastereomer resolution [1]. This stereochemical outcome is mechanistically driven by the steric influence of the ortho-nitro group on the TDAE-derived transition state and cannot be replicated by the para or meta congeners.

2-Nitrobenzaldehyde Manufacture via Hypochlorite Oxidation or VNS-Hydrolysis Route

For industrial or kilo-lab production of 2-nitrobenzaldehyde—a key intermediate for 4-(2-nitrophenyl)-1,4-dihydropyridine pharmaceuticals—1-(dichloromethyl)-2-nitrobenzene is the explicitly claimed intermediate in US4203928A [2]. The patent process proceeds via hypochlorite oxidation of 2-nitrophenylpyruvic acid to the ortho-nitrobenzal chloride intermediate, followed by hydrolysis. Alternative access via VNS dichloromethylation of nitrobenzene produces the ortho isomer as the major product (52% yield, 4:1 ortho:para selectivity) which, after isolation, can be hydrolyzed to 2-nitrobenzaldehyde [3]. Recent flow chemistry adaptations of the VNS method enable cost-effective gram-scale synthesis of the dichloromethylated intermediate [4]. The para isomer leads to 4-nitrobenzaldehyde and cannot substitute in this ortho-specific process.

Ambient-Temperature Automated Liquid-Handling and Parallel Synthesis Workflows

In high-throughput experimentation (HTE) and automated parallel synthesis platforms where ambient-temperature liquid transfer is required, 1-(dichloromethyl)-2-nitrobenzene (mp 27–27.5 °C) offers a distinct handling advantage over the para isomer (mp 44–46 °C) [1][5]. The ortho isomer can be dispensed as a neat liquid or low-viscosity melt without auxiliary heating, reducing thermal degradation risk and simplifying robotic protocol design. This 17–19 °C melting point differential directly impacts the feasibility of integrating the compound into automated synthesis arrays where heated reagent reservoirs are unavailable or undesirable.

Isomerically Pure Reference Standard and QC Method Development for Nitroaromatic Dichloride Supply Chains

For analytical laboratories establishing pharmacopoeial or in-house purity specifications for nitroaromatic dichloride intermediates, the experimentally validated LogP of 2.63 on Newcrom R1 RP-HPLC provides a quantitative anchor for isomer-specific method development [6]. The SIELC method—scalable from analytical (UPLC with 3 µm particles) to preparative separation and MS-compatible via formic acid substitution—enables reliable discrimination of the ortho isomer from its para and meta contaminants. This is critical for certifying incoming material in regulated pharmaceutical intermediate supply chains where positional isomer impurity limits are specified.

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